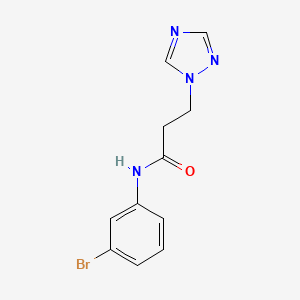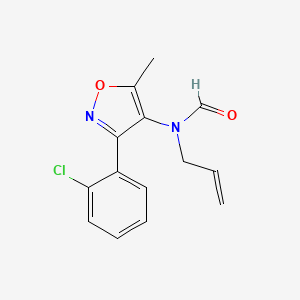
N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide: is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a reaction using a chlorophenylboronic acid and a suitable halogenated isoxazole derivative.
Allylation: The allyl group can be introduced through an reaction using allyl bromide and a suitable base.
Formylation: The formamide group can be introduced via a reaction using formic acid or a formylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the formamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other products that benefit from its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
N-allyl-N-(2-chlorophenyl)thiourea: This compound shares the allyl and chlorophenyl groups but has a thiourea moiety instead of the isoxazole ring.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring and exhibit diverse biological activities similar to isoxazole derivatives.
Uniqueness
N-allyl-N-(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)formamide is unique due to its combination of an isoxazole ring, chlorophenyl group, and formamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C14H13ClN2O2 |
|---|---|
Peso molecular |
276.72 g/mol |
Nombre IUPAC |
N-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-prop-2-enylformamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-3-8-17(9-18)14-10(2)19-16-13(14)11-6-4-5-7-12(11)15/h3-7,9H,1,8H2,2H3 |
Clave InChI |
HVKHEYWDUPVPAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)N(CC=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


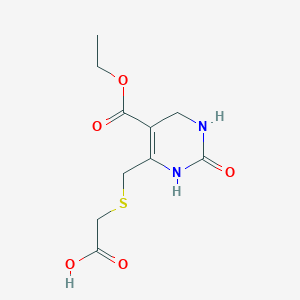
![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)
![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)

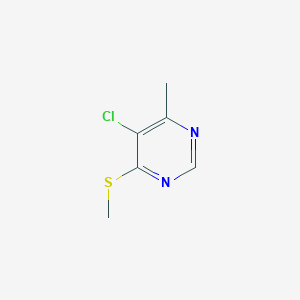

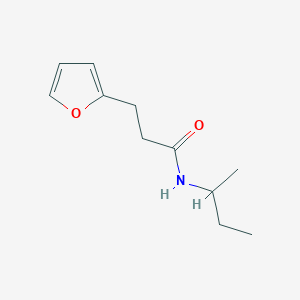
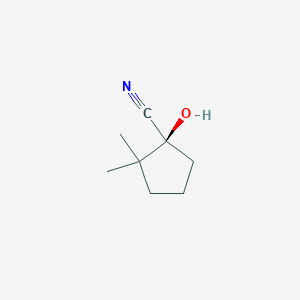
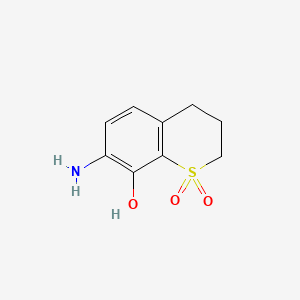
![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)
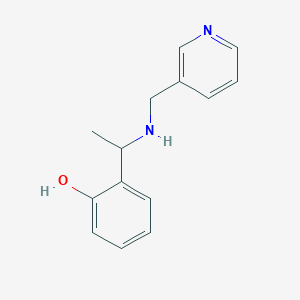
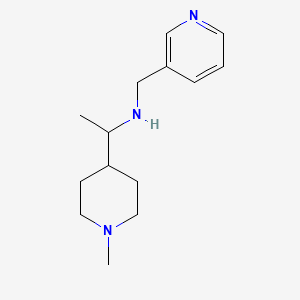
![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
